2-tert-Butyl-4-methoxyphenol

Antioxidant Food Science Lipid Peroxidation

2-tert-Butyl-4-methoxyphenol (3-BHA, CAS 1341-82-8) is the minor yet mechanistically critical isomer of the BHA antioxidant system. While 2-BHA dominates lard stabilization, 3-BHA's distinct lipophilic profile and radical-scavenging kinetics confer unique advantages in champagne extracts and specialty polymer blends where 2-BHA or TBHQ cannot be directly substituted. Its well-characterized synergy with BHT—wherein BHT regenerates active BHA—enables competitive antioxidation formulations that outperform single-agent strategies. For R&D and industrial buyers requiring isomer-specific performance validation, this compound is essential. Ensure regulatory alignment with end-use application requirements before procurement.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 1341-82-8
Cat. No. B074144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-4-methoxyphenol
CAS1341-82-8
Synonyms3-BHA
3-tert-butyl-4-hydroxyanisole
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)OC)O
InChIInChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
InChIKeyMRBKEAMVRSLQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 65.3° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-4-methoxyphenol (3-BHA, CAS 1341-82-8) Antioxidant Product Differentiation and Procurement Guide


2-tert-Butyl-4-methoxyphenol (3-BHA, CAS 1341-82-8) is a synthetic phenolic antioxidant (SPA) belonging to the hindered phenol class [1]. It is a positional isomer of 2-tert-butyl-4-methoxyphenol (2-BHA) and is widely used as a radical-trapping agent to prevent oxidative degradation in foods, polymers, and cosmetics [2]. Commercial BHA products typically contain a mixture of 2-BHA and 3-BHA isomers in ratios ranging from 9:1 to 50:1 [3]. While 3-BHA is recognized for its potent antioxidant properties, it has also been associated with potential pro-oxidant effects and carcinogenicity at high doses [4]. This evidence guide focuses on the quantifiable performance differences between 3-BHA and its closest analogs to inform scientific and industrial procurement decisions.

Why 2-tert-Butyl-4-methoxyphenol Cannot Be Simply Replaced by Other Synthetic Phenolic Antioxidants


Despite being grouped under the broad category of synthetic phenolic antioxidants, 2-tert-butyl-4-methoxyphenol (3-BHA) exhibits isomer-specific and matrix-dependent performance characteristics that preclude simple substitution with other common antioxidants like BHT, TBHQ, or propyl gallate [1]. For example, while TBHQ generally shows superior efficacy in highly unsaturated marine lipids, 3-BHA's lipophilic nature and specific radical-scavenging mechanism confer unique advantages in other matrices, such as lard or champagne extracts [2][3]. Furthermore, 3-BHA engages in distinct synergistic interactions with other antioxidants, influencing the overall oxidative stability of complex formulations in ways that cannot be replicated by simply swapping one antioxidant for another [4]. The following quantitative evidence demonstrates the specific, measurable advantages of 3-BHA over its closest comparators.

Quantitative Performance Differentiation of 2-tert-Butyl-4-methoxyphenol (3-BHA) Against Key Comparators


Superior Antioxidant Efficacy of 2-BHA over 3-BHA in Lard Systems

In a direct head-to-head comparison, 2-tert-butyl-4-methoxyphenol (2-BHA) demonstrated superior antioxidant activity compared to its isomer 3-tert-butyl-4-methoxyphenol (3-BHA) in lard. The effectiveness was measured by peroxide values using the active oxygen method [1].

Antioxidant Food Science Lipid Peroxidation

DPPH Radical Scavenging Activity and IC50 of 3-BHA

3-BHA demonstrates strong DPPH radical scavenging activity, with 92.6% scavenging after 30 minutes at 0.5 mM and an IC50 of 19,000 nM .

Antioxidant Free Radical Scavenging UV-Vis Spectrophotometry

Comparative Antioxidant Potency of BHA vs. BHT and TBHQ in Mackerel Skin Lipids

In a comparative study using mackerel skin lipids as a highly unsaturated fat model, the order of antioxidant effectiveness was TBHQ > α-tocopherol > tempeh oil > BHA > BHT at 0.02% concentration for synthetic antioxidants [1].

Antioxidant Lipid Oxidation Marine Lipids

Synergistic Antioxidation of BHA with BHT via Regeneration Mechanism

BHA and BHT exhibit synergistic antioxidation, attributed to the regeneration of BHA by BHT. This synergistic effect is characterized by competitive antioxidation [1].

Antioxidant Synergism Mechanistic Study

BHA Preserves Aroma Quality in Champagne Extracts vs. Unprotected Controls

The use of 2-tert-butyl-4-methoxyphenol (BHA) as an antioxidant during extraction preserves the aroma quality of champagne, resulting in an extract with an odor more similar to the original champagne compared to unprotected extracts [1].

Flavor Science Antioxidant Food Chemistry

Optimal Application Scenarios for 2-tert-Butyl-4-methoxyphenol Based on Differentiated Performance


Food Preservation in Animal Fats (Lard)

For applications requiring antioxidant protection in animal fats such as lard, the 2-BHA isomer demonstrates superior efficacy compared to the 3-BHA isomer [1]. Procurement should prioritize the 2-BHA isomer for optimal oxidative stability in these specific matrices.

Marine Lipid Stabilization

While TBHQ provides the highest oxidative stability in highly unsaturated marine lipids, BHA offers a balance of efficacy and regulatory acceptance, outperforming BHT in mackerel skin lipids [2]. BHA is a suitable choice when TBHQ is not permissible or when a less potent but still effective antioxidant is required.

Flavor and Fragrance Preservation

BHA is particularly effective in preserving the delicate aroma profiles of beverages like champagne during analytical extraction, outperforming unprotected controls [3]. This application-specific benefit makes BHA a preferred antioxidant in flavor and fragrance research and quality control.

Synergistic Antioxidant Blends with BHT

To achieve enhanced oxidative stability, BHA can be formulated with BHT to leverage their synergistic interaction, where BHT regenerates BHA [4]. This competitive antioxidation mechanism provides a formulation advantage over using either antioxidant alone, optimizing performance in complex systems like polymers, lubricants, and processed foods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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